molecular formula C9H11ClN2 B15202775 2-Chloro-4-cyclopentylpyrimidine CAS No. 954237-28-6

2-Chloro-4-cyclopentylpyrimidine

Cat. No.: B15202775
CAS No.: 954237-28-6
M. Wt: 182.65 g/mol
InChI Key: KZPUDMKLJWIYCC-UHFFFAOYSA-N
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Description

2-Chloro-4-cyclopentylpyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. The presence of a chlorine atom at position 2 and a cyclopentyl group at position 4 makes this compound unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-cyclopentylpyrimidine typically involves the reaction of 2-chloropyrimidine with cyclopentylamine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as using environmentally benign solvents and catalysts, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-cyclopentylpyrimidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at position 2 can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms or the cyclopentyl group.

    Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura and Hiyama couplings, forming carbon-carbon bonds with other aromatic or aliphatic groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Potassium carbonate, dimethylformamide (DMF), and various nucleophiles.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts, boronic acids, and organosilanes.

Major Products Formed

    Nucleophilic Substitution: 2-Amino-4-cyclopentylpyrimidine, 2-Mercapto-4-cyclopentylpyrimidine.

    Oxidation: Oxidized derivatives of the cyclopentyl group.

    Reduction: Reduced derivatives of the pyrimidine ring.

    Coupling Reactions: Various substituted pyrimidine derivatives.

Scientific Research Applications

2-Chloro-4-cyclopentylpyrimidine has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor antagonists.

    Industry: The compound can be used in the production of agrochemicals, dyes, and materials science.

Mechanism of Action

The mechanism of action of 2-Chloro-4-cyclopentylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the cyclopentyl group contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-methylpyrimidine
  • 2-Chloro-4-ethylpyrimidine
  • 2-Chloro-4-phenylpyrimidine

Uniqueness

2-Chloro-4-cyclopentylpyrimidine is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with specific biological activities.

Properties

IUPAC Name

2-chloro-4-cyclopentylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2/c10-9-11-6-5-8(12-9)7-3-1-2-4-7/h5-7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZPUDMKLJWIYCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NC(=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10647889
Record name 2-Chloro-4-cyclopentylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954237-28-6
Record name 2-Chloro-4-cyclopentylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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